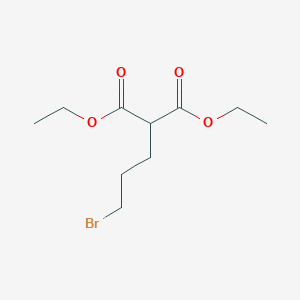
Diethyl 3-bromopropylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diethyl 3-bromopropylmalonate and related compounds often involves the reaction of malonate esters with bromo-containing reagents or the bromination of preformed esters. For example, cyclopolymerization processes using metal catalysts have been explored to produce polymers with specific structural units derived from diethyl malonate precursors, indicating the potential for creating complex structures from simple malonate derivatives (Fox & Schrock, 1992).
Molecular Structure Analysis
The molecular structure of diethyl 3-bromopropylmalonate and its analogs has been elucidated through various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule, providing insights into its reactivity and interaction with other molecules. For instance, the crystal and molecular structures of related diethyl malonate derivatives have been determined, highlighting the influence of substituents on the overall molecular configuration (Hoffmann, Böhme, & Hartung, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2-(3-bromopropyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJBYTQAUFEFQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCBr)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480699 |
Source


|
| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-bromopropylmalonate | |
CAS RN |
10149-21-0 |
Source


|
| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

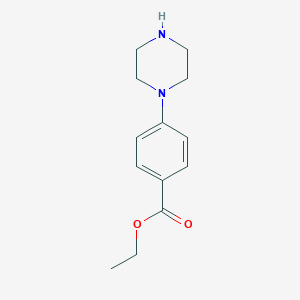
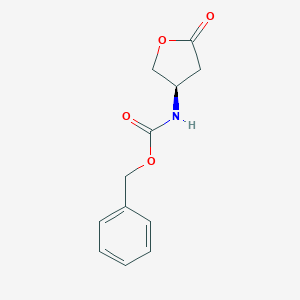
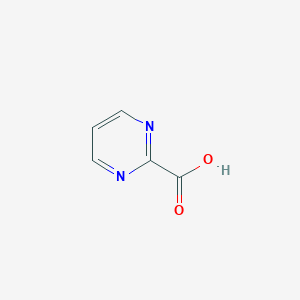
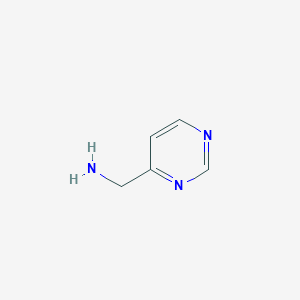
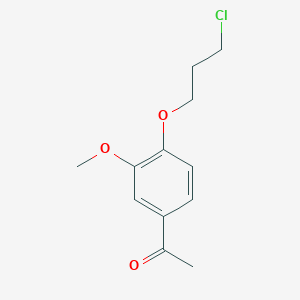
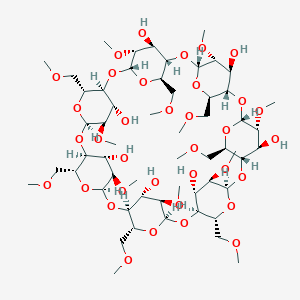
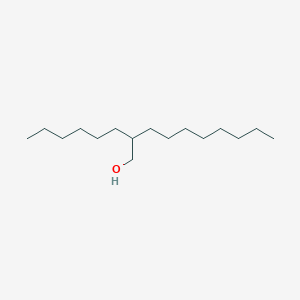
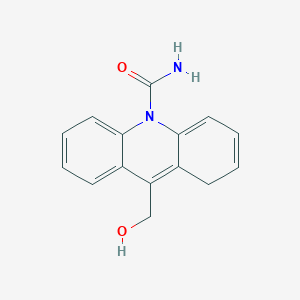


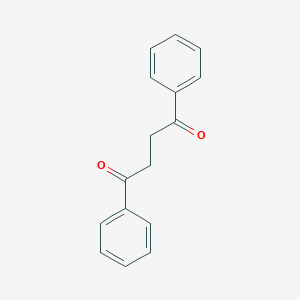


![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)